molecular formula C21H29ClN4O4 B2500112 Thalidomide-NH-C8-NH2 hydrochloride CAS No. 2446474-06-0

Thalidomide-NH-C8-NH2 hydrochloride

Numéro de catalogue: B2500112
Numéro CAS: 2446474-06-0
Poids moléculaire: 436.94
Clé InChI: HLOLYBRNISBSJC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Thalidomide-NH-C8-NH2 hydrochloride has a chemical formula of C21H29ClN4O4 and a molecular weight of approximately 397.94 g/mol. The compound acts primarily as a ligand for cereblon, an E3 ubiquitin ligase, which plays a crucial role in the targeted degradation of specific proteins involved in oncogenesis and immune response modulation. By binding to cereblon, thalidomide derivatives can induce the degradation of oncoproteins, thereby inhibiting tumor growth and modulating immune responses .

Cancer Therapy

This compound has been investigated for its potential in treating various cancers, particularly multiple myeloma. Its mechanism involves the targeted degradation of specific oncogenic proteins through the ubiquitin-proteasome pathway. This property is particularly beneficial in the context of resistant cancer cell lines, where traditional therapies have failed .

  • Case Studies : Clinical trials have demonstrated that thalidomide and its derivatives can significantly improve patient outcomes in multiple myeloma when combined with other agents like dexamethasone. For instance, studies have shown response rates ranging from 20% to 79% in patients treated with thalidomide for chronic graft-versus-host disease (GVHD) .

Immunomodulation

The immunomodulatory effects of this compound extend beyond cancer therapy. The compound has shown efficacy in treating autoimmune diseases by modulating cytokine production and T-cell activity. This includes the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in conditions like rheumatoid arthritis and Behçet's disease .

  • Clinical Relevance : Thalidomide has been utilized in palliative care settings to manage symptoms associated with cancer cachexia and HIV wasting syndrome due to its sedative and analgesic properties .

Targeted Protein Degradation

The unique structure of this compound positions it as an important tool in PROTAC (Proteolysis Targeting Chimera) technology, which aims to harness the body's natural protein degradation mechanisms for therapeutic purposes. By acting as a cereblon ligand-linker conjugate, this compound facilitates the targeted degradation of unwanted proteins within cells .

Interaction Studies

Research utilizing techniques such as surface plasmon resonance has characterized the binding affinity of thalidomide derivatives to cereblon and other E3 ligases. Understanding these interactions is vital for optimizing therapeutic applications and enhancing drug efficacy .

Comparative Analysis with Related Compounds

Compound NameStructural SimilarityUnique Features
LenalidomideSimilar core structureImproved efficacy and reduced side effects
PomalidomideSimilar core structureEnhanced potency against resistant multiple myeloma
Thalidomide-O-amido-C8-NH2Structural variantDifferent linker configuration affecting activity

This compound stands out due to its specific design as an E3 ligase ligand-linker conjugate, enhancing targeted protein degradation capabilities compared to other compounds like lenalidomide and pomalidomide .

Mécanisme D'action

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-C8-NH2 hydrochloride involves the conjugation of a cereblon ligand derived from Thalidomide with a linker. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the conjugation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually stored at -20°C in a sealed container to prevent degradation .

Analyse Des Réactions Chimiques

Types of Reactions: Thalidomide-NH-C8-NH2 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Activité Biologique

Thalidomide-NH-C8-NH2 hydrochloride is a synthetic derivative of thalidomide, primarily recognized for its role as a ligand targeting cereblon, an E3 ubiquitin ligase. This compound has garnered attention for its potential applications in cancer therapy and immunomodulation. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C21H29ClN4O4
  • Molecular Weight : 397.94 g/mol
  • CAS Number : 1957236-36-0

The compound features an 8-aminooctyl group that enhances its binding affinity to cereblon, facilitating targeted protein degradation pathways that are crucial in cancer treatment.

The primary biological activity of this compound is linked to its interaction with cereblon. By binding to cereblon, it modulates the ubiquitin-proteasome system, leading to the degradation of specific oncoproteins. This mechanism is essential in inhibiting tumor growth and has implications in treating various malignancies, particularly multiple myeloma .

Key Mechanisms:

  • Cereblon Binding : Acts as a ligand for cereblon, promoting the degradation of target proteins involved in oncogenesis.
  • Immunomodulation : Exhibits properties that may enhance immune responses against tumors.
  • Inhibition of Angiogenesis : Reduces blood vessel formation that supports tumor growth.

Research Findings and Case Studies

Numerous studies have investigated the efficacy and biological activity of this compound. Below are summarized findings from significant research:

StudyFindings
Demonstrated that this compound effectively binds to cereblon, leading to targeted degradation of oncoproteins associated with multiple myeloma.
Identified diverse biological activities attributed to thalidomide derivatives, including anti-inflammatory effects and inhibition of tumor necrosis factor-alpha (TNF-α) production.
Reviewed clinical applications in treating leprosy and multiple myeloma, highlighting the importance of cereblon as a therapeutic target.

Applications in Cancer Therapy

This compound is being explored for its potential in various therapeutic contexts:

  • Multiple Myeloma : The compound's ability to degrade specific oncoproteins makes it a candidate for treating resistant forms of this cancer.
  • Solid Tumors : Ongoing research is evaluating its efficacy in solid tumors by leveraging its immunomodulatory properties.
  • Combination Therapies : There is potential for synergistic effects when combined with other therapeutic agents targeting similar pathways .

Propriétés

IUPAC Name

4-(8-aminooctylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4.ClH/c22-12-5-3-1-2-4-6-13-23-15-9-7-8-14-18(15)21(29)25(20(14)28)16-10-11-17(26)24-19(16)27;/h7-9,16,23H,1-6,10-13,22H2,(H,24,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOLYBRNISBSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.